

biological activity of 5-Methyl-2-thiophenecarboxaldehyde vs other heterocyclic aldehydes

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Compound of Interest

Compound Name: 5-Methyl-2-thiophenecarboxaldehyde

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A Comparative Guide to the Biological Activity of Heterocyclic Aldehydes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of **5-Methyl-2-thiophenecarboxaldehyde** and other key heterocyclic aldehydes, including derivatives of furan and pyrrole. While specific quantitative data on the anticancer, antimicrobial, and antioxidant activities of **5-Methyl-2-thiophenecarboxaldehyde** are not extensively available in publicly accessible literature, this guide summarizes the known biological profile of this compound and presents a comparative landscape of related heterocyclic aldehydes, supported by experimental data from various studies.

Overview of 5-Methyl-2-thiophenecarboxaldehyde

5-Methyl-2-thiophenecarboxaldehyde is a member of the thiophene family, a class of sulfur-containing heterocyclic compounds.[1][2] It is recognized for its use as a flavoring agent and fragrance ingredient.[2] Safety assessments have been conducted, particularly focusing on its genotoxic potential. Studies have shown it can induce weak clastogenic effects in vitro at cytotoxic concentrations.[3] However, it was found to be non-mutagenic in the Ames test.[3]

While there are general claims of a broader range of biological activities, including potential anticancer properties, specific quantitative data to substantiate these claims are limited.[4]

Comparative Biological Activity Data

To provide a framework for understanding the potential biological activities of **5-Methyl-2-thiophenecarboxaldehyde**, this section summarizes the reported activities of other structurally related heterocyclic aldehydes.

Anticancer and Cytotoxic Activity

The cytotoxic effects of various heterocyclic aldehydes against different cancer cell lines are a significant area of research. The half-maximal inhibitory concentration (IC50), the concentration of a substance that inhibits a biological process by 50%, is a key metric for comparison.

Compound Class	Specific Compound	Cancer Cell Line	IC50 (μM)	Reference
Thiophene Aldehyde Derivatives	Thiophene-thiosemicarbazones	Not Specified	Not Specified	[5]
Pyrrole Aldehyde Derivatives	Pyrrolezanthine	A-549 (Lung)	38.3	[3]
Pyrrolezanthine	SW480 (Colon)	33.7	[3]	
Pyrrolo[2,3-d]pyrimidines (1a)	A549 (Lung)	0.35	[6]	
Pyrrolo[2,3-d]pyrimidines (1b)	PC-3 (Prostate)	1.04	[6]	
Pyrrolonaphthoxazepine (7)	HL-60 (Leukemia)	0.2945	[6]	
Pyrrole Hydrazone (1C)	SH-4 (Melanoma)	44.63	[7]	

Antimicrobial and Antifungal Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a standard measure of antimicrobial efficacy.

Compound Class	Specific Compound/Derivative	Microorganism	MIC (µg/mL)	Reference
Thiophene Aldehyde Derivatives	5-Nitro-2-thiophenecarbox aldehyde	Staphylococcus aureus	7	[8]
5-Nitro-2-thiophenecarbox aldehyde	Enterococcus	7	[8]	
5-Nitro-2-thiophenecarbox aldehyde	E. coli	7	[8]	
5-Nitro-2-thiophenecarbox aldehyde	Salmonella typhi	7	[8]	
5-Nitro-2-thiophenecarbaldehyde hydrazone (KTU-286)	Pan-susceptible S. aureus	0.5 - 2.0	[9]	
5-Nitro-2-thiophenecarbaldehyde hydrazone (KTU-286)	MRSA	1.0 - 16.0	[9]	
Spiro-indoline-oxadiazole derivative	Clostridium difficile	2 - 4	[10]	
Other Heterocyclic Aldehydes	Thiazolo[4,5-b]pyridin-2-ones (3g)	Pseudomonas aeruginosa	0.21 µM	[11]
Thiazolo[4,5-b]pyridin-2-ones (3g)	Escherichia coli	0.21 µM	[11]	

Benzofuran derivatives	Candida albicans	13.55 - 13.70	[12]
Benzofuran derivatives	Aspergillus flavus	10.30 - 10.35	[12]

Antioxidant Activity

The antioxidant potential of compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results also reported as IC50 values.

Compound Class	Specific Compound/Derivative	Antioxidant Assay	IC50 (μM or μg/mL)	Reference
Thiophene Aldehyde Derivatives	Thiophene-2-carboxamide derivative (7a)	ABTS	62.0% inhibition	[1]
Furan Aldehyde Derivatives	Furan aminophosphonate (A3)	DPPH	2.02 μM	[5]
Furan aminophosphonate (B3)	DPPH	2.87 μM	[5]	
Other Heterocyclic Compounds	Thiazolopyrimidine derivatives	Tyrosinase inhibition	28.50 μM	[13]
5-Styryl-2-aminochalcone hybrids (2a)	α-glucosidase inhibition	5.4 μM	[14]	

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols for the key bioassays mentioned in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

- **Cell Seeding:** Plate cells in a 96-well plate at a density of 1×10^4 to 1×10^5 cells/well and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
- **Formazan Solubilization:** Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the purple formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[\[4\]](#)[\[15\]](#)

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

- **Preparation of Antimicrobial Agent:** Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
- **Inoculum Preparation:** Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration (typically 5×10^5 CFU/mL).
- **Inoculation:** Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).

- Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.
- MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

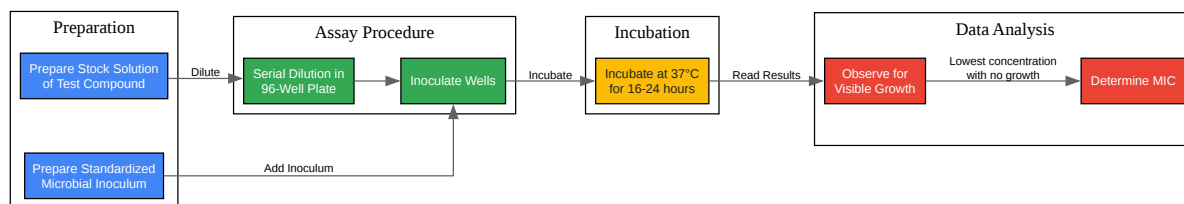
DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.

- Preparation of DPPH Solution: Prepare a fresh solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.
- Sample Preparation: Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid, Trolox).
- Reaction Mixture: Add the DPPH solution to each sample concentration in a 96-well plate or cuvettes.
- Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
- Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
- Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Visualizing Experimental and Logical Relationships

Diagrams are essential tools for illustrating complex processes and relationships in scientific research.



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Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Conclusion and Future Directions

This guide highlights the diverse biological activities of heterocyclic aldehydes, with a particular focus on derivatives of thiophene, furan, and pyrrole. While **5-Methyl-2-thiophenecarboxaldehyde** has established applications in the flavor and fragrance industry and has undergone safety evaluations, there is a clear gap in the publicly available literature regarding its specific quantitative biological activities in areas such as cancer, microbial infections, and oxidative stress.

The provided data on related heterocyclic aldehydes demonstrate the potential of this class of compounds as scaffolds for the development of new therapeutic agents. The methyl and aldehyde functional groups on the thiophene ring of **5-Methyl-2-thiophenecarboxaldehyde** offer opportunities for synthetic modification to explore and potentially enhance its biological profile.

Future research should focus on the systematic evaluation of **5-Methyl-2-thiophenecarboxaldehyde** and its derivatives across a range of biological assays to quantify its anticancer, antimicrobial, and antioxidant properties. Such studies would provide the necessary data for a direct and comprehensive comparison with other heterocyclic aldehydes and could unveil novel therapeutic applications for this readily available compound.

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